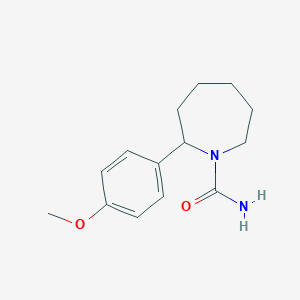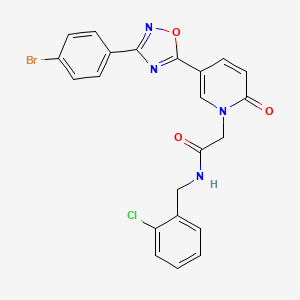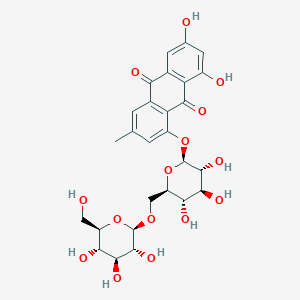
(3-Amino-4-fluorophenyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-fluorophenyl)methanol hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a white to off-white crystalline powder that is soluble in water. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenyl)methanol hydrochloride typically involves the reduction of the corresponding nitro compound. One common method includes the reduction of 3-nitro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The resulting (3-Amino-4-fluorophenyl)methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation for the reduction step, which allows for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-4-fluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-Amino-4-fluorobenzaldehyde or 3-Amino-4-fluorobenzoic acid.
Reduction: 3-Amino-4-fluoroaniline.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Amino-4-fluorophenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Amino-4-fluorophenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can influence the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-3-fluorophenyl)methanol: Similar structure but with different positioning of the amino and fluorine groups.
(3-Amino-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-4-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(3-Amino-4-fluorophenyl)methanol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(3-amino-4-fluorophenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMXXPHCCPHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/new.no-structure.jpg)

![3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2919907.png)
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)






![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)

![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2919922.png)
